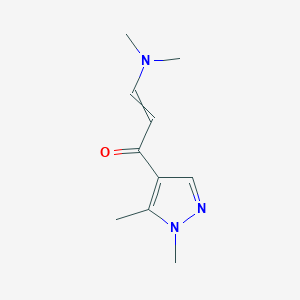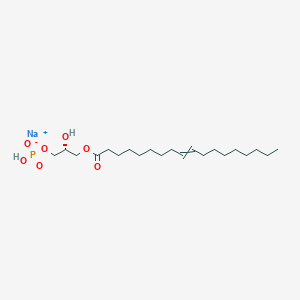![molecular formula C28H26N2O5 B12463542 propyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12463542.png)
propyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl-4-({[3-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoat ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. Diese Verbindung weist eine einzigartige Struktur auf, die einen Benzoatester, einen Dioxooctahydro-ethenocyclopropa-isoindol-Rest und eine Phenylcarbonylgruppe umfasst. Seine komplizierte molekulare Architektur macht sie zu einem interessanten Objekt für Chemiker und Forscher, die neue chemische Reaktionen und Anwendungen erforschen.
Vorbereitungsmethoden
Die Synthese von Propyl-4-({[3-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoat umfasst mehrere Schritte, die jeweils spezifische Reaktionsbedingungen und Reagenzien erfordern. Der Syntheseweg beginnt in der Regel mit der Herstellung des Dioxooctahydro-ethenocyclopropa-isoindol-Zwischenprodukts, gefolgt von dessen Kupplung mit einer Phenylcarbonylgruppe und anschließender Veresterung mit Propanol. Industrielle Produktionsverfahren können die Optimierung der Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu maximieren, einschließlich der Verwendung von Katalysatoren und kontrollierter Temperatur- und Druckverhältnisse .
Analyse Chemischer Reaktionen
Propyl-4-({[3-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Carbonsäuren oder Ketone führt.
Reduktion: Reduktionsreaktionen mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid können Carbonylgruppen in Alkohole umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können an den Ester- oder Amidfunktionalitäten auftreten, was zur Bildung neuer Derivate führt.
Wissenschaftliche Forschungsanwendungen
Propyl-4-({[3-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoat hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Modellverbindung zur Untersuchung komplexer organischer Reaktionen und Mechanismen.
Biologie: Seine einzigartige Struktur ermöglicht die Erforschung seiner Wechselwirkungen mit biologischen Makromolekülen, was möglicherweise zur Entwicklung neuer biochemischer Tests führt.
Medizin: Die Forschung zu seinen pharmakologischen Eigenschaften könnte potenzielle therapeutische Anwendungen aufdecken, wie z. B. Enzyminhibition oder Rezeptormodulation.
Industrie: Die Stabilität und Reaktivität der Verbindung machen sie für die Synthese von fortschrittlichen Materialien und Spezialchemikalien geeignet
Wirkmechanismus
Der Mechanismus, durch den Propyl-4-({[3-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoat seine Wirkungen entfaltet, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die zur Modulation biochemischer Pfade führen. Die Struktur der Verbindung ermöglicht es ihr, in aktive Zentren oder Bindungstaschen zu passen und so die Aktivität ihrer Zielstrukturen zu beeinflussen .
Wirkmechanismus
The mechanism by which propyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to fit into active sites or binding pockets, thereby influencing the activity of its targets .
Vergleich Mit ähnlichen Verbindungen
Propyl-4-({[3-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1,3-Dioxane und 1,3-Dioxolane: Diese Verbindungen enthalten ähnliche Dioxogruppen und werden in der organischen Synthese aufgrund ihrer Stabilität und Reaktivität verwendet.
Die Einzigartigkeit von Propyl-4-({[3-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoat liegt in seiner Kombination von Strukturelementen, die spezifische chemische und biologische Eigenschaften verleihen, die in anderen Verbindungen nicht zu finden sind.
Eigenschaften
Molekularformel |
C28H26N2O5 |
|---|---|
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
propyl 4-[[3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C28H26N2O5/c1-2-12-35-28(34)15-6-8-17(9-7-15)29-25(31)16-4-3-5-18(13-16)30-26(32)23-19-10-11-20(22-14-21(19)22)24(23)27(30)33/h3-11,13,19-24H,2,12,14H2,1H3,(H,29,31) |
InChI-Schlüssel |
HLDUULFYYIYIHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


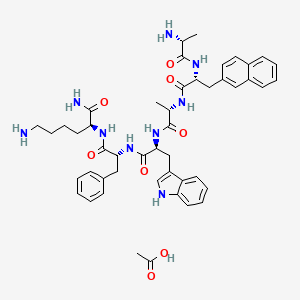

![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 2-[(phenylcarbonyl)amino]benzoate](/img/structure/B12463481.png)
![N-cyclohexyl-2-[(3-methoxyphenyl)carbonyl]hydrazinecarboxamide](/img/structure/B12463487.png)
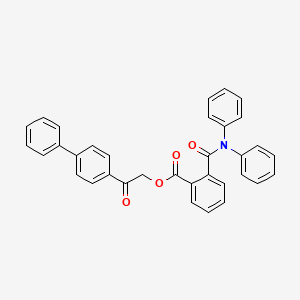

![2-ethoxy-6-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]-4-nitrophenol](/img/structure/B12463514.png)

![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B12463526.png)
![(1S,4S,5R,9S,10R,13R)-14-(methoxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12463533.png)
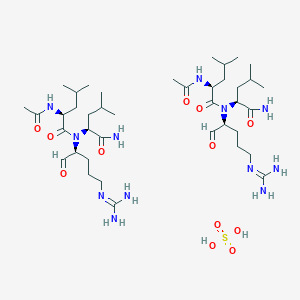
![methyl N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutanoyl}leucinate](/img/structure/B12463544.png)
